Mepivacaine
Overview
Description
Mepivacaine is a local anesthetic of the amide type, chemically related to bupivacaine but pharmacologically related to lidocaine . It is commonly used for local or regional analgesia or anesthesia, including infiltration, nerve block, and epidural anesthesia . This compound has a reasonably rapid onset and medium duration of action .
Mechanism of Action
Target of Action
Mepivacaine is a local anesthetic that belongs to the amide group . Its primary targets are the sodium channels located on the intracellular surface of nerve cells . These channels play a crucial role in the initiation and propagation of nerve impulses .
Mode of Action
This compound works by binding selectively to the intracellular surface of sodium channels, thereby blocking the influx of sodium into the axon . This action prevents the depolarization necessary for the propagation of action potentials and subsequent nerve function . The block at the sodium channel is reversible. When the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium channels, this compound inhibits the generation and conduction of nerve impulses . This action disrupts the normal flow of electrical signals along the nerves, leading to a temporary loss of sensation in the targeted area .
Pharmacokinetics
This compound is primarily metabolized in the liver via N-demethylation, hydroxylation, and glucuronidation . About 90% to 95% of the drug is excreted in the urine as metabolites . The onset of action is route and dose-dependent, ranging from 3 to 20 minutes . The duration of action is also route and dose-dependent, typically lasting 2 to 2.5 hours . The elimination half-life in adults is between 1.9 to 3.2 hours .
Result of Action
The primary result of this compound’s action is the production of local or regional analgesia and anesthesia . By blocking nerve impulses, this compound effectively numbs the targeted area, providing pain relief during surgical procedures or other medical interventions .
Action Environment
While specific environmental factors influencing this compound’s action are not extensively studied, general factors that can influence the action of local anesthetics include tissue pH, local blood flow, and the presence of inflammation. For instance, inflamed tissues tend to have a lower pH, which can reduce the efficacy of local anesthetics. Additionally, increased blood flow can remove the anesthetic from the site of action more quickly, potentially reducing its duration of effect. This compound is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Mepivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium channels on the neuronal membrane, which prevents the initiation and transmission of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This compound’s interaction with sodium channels is essential for its anesthetic properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by blocking sodium channels, which are vital for the generation and conduction of nerve impulses . This blockade leads to a decrease in intracellular calcium transients, particularly in cardiomyocytes, which can result in reduced myocardial contractility . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon . This inhibition of sodium ion influx disrupts the depolarization necessary for action potential propagation and subsequent nerve function . This compound’s ability to block sodium channels is the primary mechanism behind its anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly metabolized, with only a small percentage being excreted unchanged in the urine . The liver is the principal site of metabolism, and over 50% of the administered dose is excreted into the bile as metabolites . Long-term effects on cellular function have been observed, including changes in myocardial contractility and potential arrhythmias .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In horses, therapeutic doses range from 20 to 160 mg per animal . Higher doses can lead to toxic or adverse effects, such as central nervous system depression and cardiovascular disturbances . In guinea pigs and rabbits, the d-isomer of this compound is more rapidly absorbed and more toxic than the l-isomer .
Metabolic Pathways
This compound is extensively metabolized via hydroxylation to two primary metabolites: 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine . The liver is the main site of metabolism, and these metabolites are rapidly excreted . The metabolic clearance of this compound is high, contributing to its relatively short duration of action .
Transport and Distribution
This compound is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized and excreted, with a significant portion being bound to plasma proteins . This compound also crosses the placenta, indicating its ability to be transported across cellular barriers .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal membrane, where it interacts with sodium channels . This localization is crucial for its function as a local anesthetic, as it allows this compound to effectively block nerve impulses at the site of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepivacaine can be synthesized using N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as a starting material. Formaldehyde is used as a methylation reagent, and the reaction is carried out in formic acid at 60-100°C . This method avoids the use of hazardous reagents like dimethyl sulfate and sodium cyanoborohydride, making it a safer and more efficient process .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic synthesis by reductive acylation. This process occurs under mild conditions (20–50°C, hydrogen at atmospheric pressure, organic solvent) and yields target products with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Mepivacaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less commonly discussed.
Reduction: The compound can be reduced, particularly in the context of its synthesis.
Substitution: this compound can participate in substitution reactions, especially during its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include formaldehyde for methylation and various organic solvents for catalytic synthesis .
Major Products Formed
The primary product formed from these reactions is this compound itself, along with its optical enantiomers .
Scientific Research Applications
Mepivacaine is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying local anesthetics and their interactions.
Medicine: Extensively used in clinical settings for local and regional anesthesia.
Industry: Incorporated into formulations for pain relief in various medical procedures.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Similar in pharmacological action but with a different onset and duration of action.
Bupivacaine: Known for its longer duration of action compared to mepivacaine.
Procaine: Has a faster onset but shorter duration of action compared to this compound.
Uniqueness
This compound is unique in its balance of rapid onset and medium duration of action, making it suitable for a variety of clinical applications where both quick onset and sustained effect are desired .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1722-62-9 (mono-hydrochloride) | |
Record name | Mepivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023259 | |
Record name | Mepivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-01 g/L | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone. | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
96-88-8 | |
Record name | Mepivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mepivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl- | |
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Record name | Mepivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.313 | |
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Record name | MEPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6E06QE59J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5 °C | |
Record name | Mepivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mepivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Mepivacaine?
A1: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , , , ] This blockade prevents the generation and conduction of nerve impulses, effectively inducing anesthesia.
Q2: Are there any other known mechanisms contributing to this compound's effects?
A2: Besides sodium channel blockade, this compound may also exert its effects through interaction with other ion channels and cellular processes. Research suggests potential interference with transmembrane calcium influx in vascular smooth muscle. [] Additionally, studies highlight a potential role in protecting alpha-adrenoceptors from blockade, contributing to vasodilation. []
Q3: How does this compound's mechanism of action compare to that of other local anesthetics?
A3: While this compound shares the primary mechanism of sodium channel blockade with other local anesthetics like Lidocaine and Bupivacaine, subtle differences in binding affinities and kinetics can lead to variations in onset time, potency, and duration of action. [, , , , ] For example, this compound exhibits faster onset and shorter duration compared to Bupivacaine in interscalene brachial plexus blocks. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H22N2O and a molecular weight of 246.34 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like UV-Vis, fluorescence, and chemiluminescence have been employed for this compound analysis, particularly in pharmaceutical formulations and plasma samples. []
Q6: What is the typical route of administration for this compound?
A6: this compound is predominantly administered via injection, with common routes including epidural, [, ] caudal epidural, [] intrathecal, [, , , ] interscalene brachial plexus block, [] axillary brachial plexus block, [, ] intra-articular, [, , ] and local infiltration. [, , , ]
Q7: How is this compound metabolized and excreted from the body?
A7: this compound is primarily metabolized in the liver via N-demethylation and aromatic hydroxylation, with subsequent glucuronide conjugation. [] Excretion primarily occurs through the kidneys, influenced by urinary pH. [] Notably, neonates exhibit limited metabolic capacity for this compound compared to adults. []
Q8: What factors influence the pharmacokinetics of this compound?
A8: Various factors can impact this compound pharmacokinetics, including age, [] renal function, [] route of administration, [, , ] dose, [, , , , , , , , ] and co-administration of other drugs. [, , , ] Understanding these factors is crucial for optimizing therapeutic efficacy and minimizing the risk of toxicity.
Q9: How is the efficacy of this compound assessed in experimental settings?
A9: The efficacy of this compound has been evaluated using various methods, including: * Sensory and Motor Blockade: Assessing the onset and duration of sensory and motor blockade in animal models and clinical trials. [, , , , , , , , , , ] * Pain Scores: Utilizing visual analog scales (VAS) and other pain assessment tools to evaluate analgesic efficacy in clinical trials. [, , , , , , ] * Lameness Evaluation: Employing inertial gait sensor systems to quantify lameness in equine models. [, , ]
Q10: Are there any known toxicological concerns associated with this compound use?
A10: While generally safe, this compound, like other local anesthetics, can exhibit toxicity at high plasma concentrations. [, , , , , ]
Q11: What pre-clinical models are used to study this compound's effects?
A11: Researchers utilize various animal models to investigate the effects of this compound, with equine models being particularly prevalent for studying local anesthetic efficacy in lameness management. [, , ] Rodent models are also employed for exploring the drug's effects on various tissues and organ systems. [, , , , ]
Q12: What is the significance of studying this compound's effects on chondrocytes?
A12: Intra-articular injections of this compound are common in equine medicine, prompting research into its potential effects on chondrocytes, the cells responsible for maintaining cartilage health. [, ] Understanding these effects is crucial for ensuring the long-term well-being of the joint.
Q13: Are there any known interactions between this compound and other drugs?
A13: Co-administration of this compound with other drugs, particularly those affecting the cardiovascular system, requires careful consideration. [] For instance, the use of this compound with epinephrine can lead to transient increases in heart rate. []
Q14: What formulations of this compound are currently available?
A14: this compound is available in formulations with and without vasoconstrictors, such as epinephrine or levonordefrin. [, , , , , , ] The choice of formulation depends on the desired clinical outcome and patient-specific factors.
Q15: How are this compound concentrations measured in biological samples?
A15: Various analytical methods have been employed for this compound quantification, including gas chromatography [, ] and high-performance liquid chromatography (HPLC). [, ] These techniques allow researchers to monitor drug concentrations in plasma and other biological fluids, providing insights into its pharmacokinetic profile.
Q16: What are the future directions for this compound research?
A16: Future research avenues for this compound include: * Exploring Novel Formulations: Investigating new drug delivery systems, such as liposomes, [] to enhance efficacy, prolong duration of action, and minimize adverse effects. * Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for different patient populations and clinical indications. * Investigating Drug Interactions: Expanding our understanding of potential interactions between this compound and other commonly used medications. * Developing Biomarkers: Identifying biomarkers that could predict response to this compound or serve as indicators of potential toxicity.
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